Product packaging for Formamide acetamide(Cat. No.:CAS No. 875136-56-4)

Formamide acetamide

Cat. No.: B14195191
CAS No.: 875136-56-4
M. Wt: 104.11 g/mol
InChI Key: KSKHXBOOCXALSJ-UHFFFAOYSA-N
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Description

Contextual Significance of Simple Amides as Foundational Chemical Structures

Simple amides, such as formamide (B127407) and acetamide (B32628), are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. They are of immense importance as they represent the simplest molecules containing the peptide bond (-CO-NH-), which is the fundamental linkage in peptides and proteins. nih.gov This makes them invaluable models for studying the structure, bonding, and reactivity of these essential biological macromolecules. mdpi.comacs.org Their relative simplicity allows for detailed theoretical and experimental investigations that provide insights into hydrogen bonding, rotational barriers, and the electronic structure of the peptide linkage, which are crucial for understanding protein folding and function. cdnsciencepub.comvulcanchem.com

Interdisciplinary Research Landscape Involving Formamide and Acetamide

The study of formamide and acetamide extends beyond traditional chemistry into diverse fields such as astrophysics, prebiotic chemistry, and materials science. In astrochemistry, both formamide and acetamide have been detected in interstellar space, particularly in star-forming regions like Sagittarius B2(N). nih.gov Their presence in such environments is significant as they are considered potential precursors to the building blocks of life, suggesting that the origins of life could be linked to extraterrestrial chemistry. nih.govalbany.edu Formamide, in particular, has been proposed as an alternative solvent to water that could potentially support life with a different biochemistry. albany.edu In materials science, these amides are utilized as industrial solvents, plasticizers, and stabilizers due to their high dielectric constants and ability to dissolve a wide range of organic and inorganic compounds. thieme-connect.comresearchgate.net

Scope and Objectives of Academic Investigations into Formamide-Acetamide Systems

Academic research into formamide-acetamide systems is focused on several key areas, including a detailed comparison of their properties, the investigation of related compounds, and their potential applications in synthesis and catalysis.

Formamide (NH2CHO) is the simplest amide, derived from formic acid, while acetamide (CH3CONH2) is derived from acetic acid. albany.eduresearchgate.net A comparative analysis of these two molecules reveals key differences and similarities in their physical and chemical properties, which arise from the substitution of a hydrogen atom in formamide with a methyl group in acetamide.

Formamide is a colorless, oily liquid at room temperature, whereas acetamide is a colorless, hygroscopic solid. albany.eduresearchgate.net The presence of the methyl group in acetamide leads to a higher melting and boiling point compared to formamide. Both are miscible with water and are excellent solvents for a variety of substances. albany.eduresearchgate.net

Table 1: Physical and Chemical Properties of Formamide and Acetamide

PropertyFormamideAcetamide
Chemical Formula CH₃NOC₂H₅NO
Molar Mass 45.04 g/mol acs.org59.07 g/mol dtic.mil
Appearance Colorless, oily liquid albany.eduColorless, crystalline solid researchgate.net
Odor Ammonia-like albany.eduMousy (when impure) dtic.mil
Melting Point 2-3 °C albany.edu79-81 °C researchgate.net
Boiling Point 210 °C (decomposes) albany.edu221.2 °C researchgate.net
Density 1.133 g/cm³ albany.edu1.159 g/cm³ researchgate.net
Solubility in Water Miscible albany.edu2000 g/L acs.org

This table is interactive. Click on the headers to sort the data.

From a reactivity perspective, both amides can be hydrolyzed to their corresponding carboxylic acid and ammonia (B1221849) under acidic or basic conditions. thieme-connect.com However, the electronic effects of the methyl group in acetamide influence the reactivity of the amide bond compared to formamide.

N-Formylacetamide (CH3CONHCHO) is an imide that contains both a formyl and an acetyl group attached to the same nitrogen atom. This compound is of significant academic interest as it serves as a model for studying the properties and reactivity of imide functionalities, which are present in various biologically and synthetically important molecules.

Research on N-formylacetamide includes investigations into its synthesis, pyrolysis, and its utility as a precursor in organic synthesis. nih.govnih.gov For instance, it has been used in the synthesis of 1,2,4-triazole (B32235) derivatives, which are a class of heterocyclic compounds with diverse biological activities. mdpi.comacs.org The pyrolysis of N-formylacetamides has been studied to understand the mechanisms of imide-isoimide rearrangement. nih.gov Furthermore, computational studies have explored the conformational preferences and electronic properties of N-formylacetamide to provide a deeper understanding of its chemical behavior. cdnsciencepub.com

Table 2: Properties of N-Formylacetamide

PropertyValue
Chemical Formula C₃H₅NO₂
Molar Mass 87.08 g/mol
Appearance Data not readily available, likely a solid or liquid
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

This table provides a summary of key properties of N-Formylacetamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B14195191 Formamide acetamide CAS No. 875136-56-4

Properties

CAS No.

875136-56-4

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

acetamide;formamide

InChI

InChI=1S/C2H5NO.CH3NO/c1-2(3)4;2-1-3/h1H3,(H2,3,4);1H,(H2,2,3)

InChI Key

KSKHXBOOCXALSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N.C(=O)N

Origin of Product

United States

Theoretical and Computational Investigations of Formamide Acetamide Systems

Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the fundamental properties of molecular systems, such as the formamide-acetamide system, from first principles of quantum mechanics. These methods provide detailed insights into molecular structure, electronic properties, and reactivity without the need for empirical parameters.

Molecular Geometry Optimization and Conformational Analysis

Ab initio and DFT calculations are extensively used to determine the most stable three-dimensional arrangements of atoms in the formamide-acetamide system, a process known as geometry optimization. These calculations explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers.

For acetamide (B32628), different basis sets and levels of theory can predict different stable conformations. While smaller basis sets may predict a syn conformation of the methyl group, larger basis sets often indicate an unsymmetrical conformation is more stable. researchgate.net Experimental gas electron diffraction has determined the bond distances and angles for acetamide, providing valuable data for comparison with theoretical models. researchgate.net For instance, in the gas phase, the C-N bond is found to be longer and the C=O bond shorter compared to its crystalline form. researchgate.net

Theoretical studies have also explored the formamide (B127407) dimer, which serves as a model for hydrogen bonding in larger systems. pnas.org The starting geometry for these calculations is often taken from previous high-level ab initio computations. pnas.org Similarly, the acetamide dimer has been investigated by adding methyl groups to the optimized formamide dimer structure. pnas.org The results of these calculations show a strong correspondence with hydrogen bond geometries observed in high-resolution protein structures. pnas.org

Table 1: Optimized Hydrogen Bond Geometry Parameters for Formamide and Acetamide Dimers

Method Compound δHA (Å) ψ (°) θ (°) X (°)
DFTa Acetamide Dimer 1.94 112.34 159.43 -
DFTf Formamide Dimer - - - -
MP2 Formamide Dimer - - - -
HF Formamide Dimer - - - -

Data sourced from PNAS. nih.gov

Electronic Structure and Excited States Characterization

The electronic structure and excited states of amides like formamide and acetamide are crucial for understanding their photochemical behavior. Multireference configuration interaction (MRCI) methods are a sophisticated ab initio approach used to compute these properties. acs.orgacs.org

Studies using MRCI have shown that the electronic spectra of amides are primarily dominated by a valence ππ* state. acs.orgacs.org For acetamide, this state is calculated to be in the range of 7.46–8.21 eV. acs.orgacs.org Another significant feature in the acetamide spectrum is the Rydberg π3pπ state. acs.orgacs.org It has been noted that the calculated vertical transition energies for the ππ* transition can be higher than experimental observations, which may be due to the excited state having a twisted geometry. acs.org

Franck-Condon simulations, based on ab initio calculations, have been instrumental in assigning vibrational progressions in the photoelectron spectra of formamide and acetamide, leading to a conclusive assignment of their first electronically excited states. researchgate.netacs.org These studies have re-evaluated the adiabatic ionization energies for both molecules. acs.org For acetamide, the adiabatic ionization energies to the X̃+ and Ã+ states have been determined to be 9.734 ± 0.008 eV and 10.282 ± 0.020 eV, respectively. acs.orgacs.org

Table 2: Calculated Vertical Excitation Energies for Acetamide

State Excitation Energy (eV)
Valence ππ* 7.46 - 8.21

Data sourced from The Journal of Physical Chemistry A. acs.orgacs.org

Potential Energy Surface Mapping and Reaction Pathway Elucidation

Computational methods are employed to map the potential energy surfaces (PES) of the formamide-acetamide system, which is essential for understanding reaction mechanisms. The PES provides a landscape of energy as a function of molecular geometry, revealing transition states and reaction pathways.

For acetamide, the potential energy surfaces for dissociation into various products in the ground and lowest triplet states have been mapped using DFT, MP2, and CASSCF methods. nih.gov The S1 potential energy surfaces were determined using CASSCF optimizations followed by single-point calculations. nih.gov These studies help to characterize the reaction pathways leading to different photoproducts. nih.gov

The cationic potential energy surface of acetamide has also been explored to understand its fragmentation patterns following ionization. acs.orgacs.org This has been crucial in explaining the complex dissociative photoionization mechanism of acetamide, which involves the keto/enol tautomerization of the cation. acs.org Computational studies have also investigated the formation of acetamide from precursors like H₂O and CH₃CN on water-ice grains, suggesting a 1,3[H]-transfer from (E,Z)-ethanimidic acid is a feasible, albeit high-barrier, pathway. researchgate.net Other proposed pathways for formamide and acetamide formation include reactions on interstellar icy grains. arxiv.org For instance, the reaction of the NH₂ radical with formaldehyde (B43269) has been proposed as a gas-phase route to formamide. researchgate.net

Force Field Calculations and Vibrational Dynamics Simulations

Force field calculations are used to determine the vibrational frequencies of molecules, providing a theoretical basis for interpreting experimental infrared and Raman spectra. The CNDO/force method has been used to evaluate theoretical force fields for formamide and acetamide. aip.orgias.ac.in

In these calculations, while stretching force constants are often overestimated, other diagonal and off-diagonal force constants are predicted with reasonable accuracy. aip.orgias.ac.in To improve the force fields, stretching force constants from structurally related molecules are often transferred. aip.orgias.ac.in The refined force fields are then used to calculate vibrational frequencies for various isotopologues of formamide and acetamide. aip.org

The study of vibrational dynamics provides insight into the flow of energy within a molecule. For formamide, the vibrational frequency correlation function of the N-H stretching motion has been studied, revealing dynamics on multiple timescales. aip.org

Molecular Dynamics Simulations and Statistical Modeling

Molecular dynamics (MD) simulations and statistical modeling provide a way to study the time-dependent behavior of the formamide-acetamide system, including complex processes like fragmentation.

Analysis of Fragmentation Processes and Dissociative Ionization

The fragmentation of formamide and acetamide upon ionization has been studied using photoelectron photoion coincidence spectroscopy and vacuum ultraviolet synchrotron radiation. researchgate.netacs.org These experiments, coupled with ab initio calculations, have allowed for the assignment of fragment ions and the pathways of their formation. researchgate.net

For the acetamide cation, the principal neutral species lost during dissociative photoionization are CH₃, NH₂, NH₃, CO, HCCO, and NH₂CO. researchgate.net A statistical model, combining SSACM (Statistical Adiabatic Channel Model) and RRKM (Rice-Ramsperger-Kassel-Marcus) theory, has been developed to fit the experimental breakdown diagram of acetamide. acs.org This model helps to explain the nearly simultaneous opening of five dissociation channels in the acetamide cation. researchgate.net The derived 0 K appearance energies for the fragment ions have been confirmed by ab initio calculations. researchgate.net

Photofragmentation studies of small gas-phase acetamide clusters have also been conducted. researchgate.net These studies identified the formation of protonated and ammoniated clusters following VUV photoionization, providing insights into intramolecular rearrangements and the role of proton transfer from the amino group. researchgate.net

Table 3: Experimentally Determined Adiabatic Ionization Energies

Molecule State Adiabatic Ionization Energy (eV)
Acetamide X̃+ 9.734 ± 0.008
Acetamide Ã+ 10.282 ± 0.020
Formamide X̃+ 10.236 ± 0.004
Formamide Ã+ 10.643 ± 0.015

Data sourced from The Journal of Physical Chemistry A. acs.orgacs.org

Solvation Dynamics and Particle Motion Characteristics in Condensed Phases

Theoretical and computational investigations, particularly molecular dynamics (MD) simulations, provide indispensable, atom-level insights into the intricate dynamics of formamide-acetamide systems in condensed phases. These studies illuminate the nature of solvation shells, the mechanisms of molecular transport, and the influence of the pervasive hydrogen-bond network on particle motion.

Research Findings on Solvation and Molecular Interactions

Computational studies on amides in condensed phases reveal that the local environment around a molecule can differ significantly from the bulk composition due to specific intermolecular interactions. This phenomenon, known as preferential solvation, is primarily governed by the formation of hydrogen bonds. In a formamide-acetamide mixture, the dominant interactions are the hydrogen bonds formed between the amino (-NH₂) group of one molecule and the carbonyl (C=O) group of another.

Using the Kirkwood-Buff theory of solutions, analyses of similar amide mixtures (e.g., N-methylformamide or N-methylacetamide in alcohols) show that even when interactions are strong, the local mole fractions in the immediate solvation shell may only deviate slightly from the bulk mole fractions. rsc.org Molecular dynamics simulations complement these thermodynamic findings by providing a direct view of the spatial arrangement of molecules. icm.edu.pl The structure of the solvation shell is typically characterized using radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. For amide-amide systems, RDFs consistently show sharp peaks at short distances, confirming the existence of well-defined, hydrogen-bonded structures. rsc.orgicm.edu.pl

In mixtures with other protic solvents like methanol (B129727), formamide has been shown to be a strong interactor, capable of forming stable complexes that influence the properties of the mixture. mdpi.com This strong hydrogen-bonding capability is central to its solvation behavior when mixed with acetamide.

Particle Motion and Dynamic Heterogeneity

The movement of individual formamide and acetamide molecules within the condensed-phase mixture is intrinsically linked to the dynamics of the hydrogen-bond network. The continuous breaking and reforming of these bonds dictate the pathways for both translational and rotational motion.

Translational Diffusion: All-atom molecular dynamics simulations on concentrated amide solutions, such as acetamide in deep eutectic solvents, have been used to study particle displacement. aip.org The motion of acetamide in these environments is often modeled using a jump diffusion mechanism. science.gov This model posits that a molecule remains trapped within a "cage" of its neighbors for a period before "jumping" to a new location, a process facilitated by the transient breaking of hydrogen bonds. science.gov The self-part of the van Hove correlation function, derived from simulations, provides a detailed picture of this motion, often revealing non-Gaussian characteristics at intermediate timescales. aip.org This non-Gaussian behavior is a hallmark of dynamically heterogeneous environments, where different molecules experience distinct local mobilities.

Reorientational Dynamics: The reorientation of formamide and acetamide molecules is also heavily constrained by the hydrogen-bond network. Studies on analogous systems, such as supercooled mixtures of N-methylacetamide and N-methylformamide, demonstrate a strong coupling between dielectric relaxation and solvation dynamics, suggesting that the reorientational motions of the molecules are a collective process. nih.gov Furthermore, investigations of formamide in aqueous solutions have shown that the reorientational dynamics of formamide can be "slaved" to the rearrangement of the surrounding solvent network. acs.org In a formamide-acetamide mixture, a similar dynamic coupling is expected, where the rotation of a single molecule is not an isolated event but is correlated with the motion of its hydrogen-bonded neighbors.

The table below summarizes key computational parameters and their relevance in studying the dynamics of amide systems.

Computational Parameter/Method Description Significance in Formamide-Acetamide Systems References
Molecular Dynamics (MD) Simulation A computational method that simulates the physical movements of atoms and molecules over time.Provides a molecular-level view of particle trajectories, interactions, and the evolution of the system's structure. icm.edu.plaip.org
Radial Distribution Function (g(r)) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Used to identify the structure of the solvation shell and confirm the presence and distances of hydrogen bonds between formamide and acetamide. rsc.orgicm.edu.pl
Mean Square Displacement (MSD) Measures the average distance a particle travels over time. The long-term slope is related to the diffusion coefficient.Quantifies the translational mobility of formamide and acetamide molecules within the mixture. aip.org
Van Hove Correlation Function Provides the probability of finding a particle at a certain position at a certain time, given that a particle was at the origin at time zero.Reveals the mechanism of particle motion, distinguishing between continuous diffusion and jump-like movements. aip.org
Non-Gaussian Parameter (α₂) Measures the deviation of the particle displacement distribution from a Gaussian distribution.Indicates the presence of dynamic heterogeneity, where some molecules move significantly faster or slower than the average. aip.org
Kirkwood-Buff Theory A statistical mechanics theory of solutions that relates thermodynamic quantities to integrals over the radial distribution function.Allows for the calculation of preferential solvation parameters, indicating whether formamide or acetamide is enriched in the local environment of the other. rsc.orgicm.edu.pl

Advanced Spectroscopic Characterization of Formamide Acetamide Systems

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR)

FTIR spectroscopy is a crucial tool for investigating the vibrational modes of molecules, which are highly sensitive to their local environment and intermolecular interactions. By analyzing the absorption of infrared radiation, detailed information about molecular structure, bonding, and aggregation can be obtained.

Gas-Phase Aggregation and Dimerization Patterns

In the gas phase, formamide (B127407) and acetamide (B32628) molecules can associate to form aggregates, primarily dimers, through hydrogen bonding. The study of these isolated clusters, free from solvent effects, provides benchmark data for understanding the intrinsic nature of these interactions. acs.orggoettingen-research-online.de

Cold, isolated aggregates of formamide and acetamide have been generated in pulsed supersonic jet expansions and characterized by FTIR spectroscopy. acs.orgnih.gov This technique allows for the observation of both the monomeric species and their dimers at low temperatures. acs.org For formamide, the most stable, symmetric dimer has been unambiguously identified in the gas phase for the first time through these methods. acs.orgacs.org A similar dimerization pattern is observed for acetamide, which serves as a valuable comparison. acs.orgacs.org

The formation of these dimers is a result of the interplay between the C=O acceptor and N-H donor groups, which are the essential sites for hydrogen bonding. acs.org The Gibbs free energy for the dimerization of formamide in the gas phase has been calculated to be -18 kJ mol⁻¹, indicating that the dimeric form is prevalent over the isolated monomer in the gas phase. researchgate.net

Five distinct minima on the potential energy surface of the formamide dimer have been identified through theoretical calculations and studied in matrix isolation experiments. researchgate.net These different dimer configurations involve various combinations of N−H···O and C−H···O hydrogen bonds. researchgate.netacs.org

Amide-A and Amide-I Region Analysis

The infrared spectra of amides are characterized by several distinct absorption bands, with the Amide-A and Amide-I regions being particularly informative. acs.org The Amide-A band, located around 3300–3500 cm⁻¹, is primarily associated with the N-H stretching vibration. acs.orgnih.gov This band is highly sensitive to the strength of hydrogen bonds. leibniz-fli.de The Amide-I band, found between 1600 and 1700 cm⁻¹, is mainly due to the C=O stretching vibration and is directly related to the backbone conformation of peptides. acs.orgleibniz-fli.de

In gas-phase studies of formamide and acetamide, both the Amide-A and Amide-I regions have been analyzed to understand the effects of aggregation. acs.org For acetamide, the N-H stretching FTIR jet spectrum shows distinct peaks for the monomer and the most stable cyclic dimer. acs.org The analysis of these bands helps to elucidate the structure of the aggregates and the nature of the hydrogen bonds within them.

Spectroscopic Signatures of Hydrogen Bonding Interactions

The formation of hydrogen bonds in formamide and acetamide dimers leads to characteristic shifts in their vibrational spectra. The N-H stretching frequency (Amide-A) is particularly sensitive to hydrogen bonding, typically showing a red-shift (a shift to lower wavenumbers) upon the formation of a hydrogen bond. nih.gov The strength of this shift correlates with the strength of the hydrogen bond. acs.org

In formamide-methanol binary solutions, FTIR studies have shown that the dissociation of N-H···N bonds in formamide dimers has a significant impact on the NH₂ symmetric stretching mode. nih.gov Similarly, studies on complexes of amides with methanol (B129727) have shown that the dominant hydrogen bonding interaction occurs between the carbonyl oxygen of the amide and the OH group of methanol, resulting in red shifts of the C=O, NH, and OH stretching vibrations. nih.govmatilda.science

Computational studies have further elucidated the nature of these interactions. Density Functional Theory (DFT) calculations on formamide dimers have identified five different geometries with N-H···O, C-H···O, and N-H···N hydrogen bonds, with the N-H···N bonds being the strongest. nih.gov High-level ab initio calculations have determined the binding energies of the five formamide dimer isomers, providing a benchmark for understanding these interactions. acs.org

Photoelectron and Ionization Spectroscopy

Photoelectron and ionization spectroscopy techniques provide valuable information about the electronic structure and energetics of molecules. By irradiating a sample with high-energy photons, electrons can be ejected, and the resulting ions can be analyzed to determine ionization energies and study dissociation pathways.

Threshold Photoelectron Spectroscopy (TPES)

Threshold Photoelectron Spectroscopy (TPES) is a high-resolution technique that specifically detects electrons with near-zero kinetic energy. This allows for precise determination of adiabatic ionization energies and provides detailed information about the vibrational structure of the resulting cation.

The TPES of formamide and acetamide have been studied using vacuum ultraviolet synchrotron radiation. acs.orgacs.orgresearchgate.net These studies have led to a re-evaluation of the adiabatic ionization energies to the ground (X̃⁺) and first excited (Ã⁺) electronic states of both molecules. acs.orgacs.org

Table 1: Adiabatic Ionization Energies of Formamide and Acetamide

Molecule State Adiabatic Ionization Energy (eV)
Formamide X̃⁺ 10.236 ± 0.004
Ã⁺ 10.643 ± 0.015
Acetamide X̃⁺ 9.734 ± 0.008
Ã⁺ 10.282 ± 0.020

Data from Bodi and Hemberger (2019). acs.orgacs.orgresearchgate.net

The experimental TPES spectra were assigned with the help of Franck-Condon simulations and ab initio calculations, which allowed for the conclusive assignment of the main vibrational progressions and the first electronically excited states. acs.orgacs.orgresearchgate.net

Dissociative Photoionization Processes of Amide Cations

Following photoionization, the resulting molecular cations can undergo dissociation into smaller fragments. The study of these dissociative photoionization processes provides insight into the stability of the cation and the mechanisms of bond cleavage.

For the formamide cation (HCONH₂⁺), three primary dissociation channels have been observed below a photon energy of 13.5 eV: the loss of a hydrogen atom (H), carbon monoxide (CO), and an amino radical (NH₂). acs.org The lowest energy channel is H loss, but this is quickly surpassed by the loss of CO. acs.org

In the case of the acetamide cation (CH₃CONH₂⁺), a more complex fragmentation pattern is observed, with five dissociation channels opening almost simultaneously. acs.orgacs.org These channels include the loss of a methyl radical (CH₃), an amino radical (NH₂), carbon monoxide (CO), a ketene (B1206846) molecule (HCCO), and an ammonia (B1221849) molecule (NH₃). acs.orgacs.org The understanding of the keto-enol tautomerization in the acetamide cation is crucial for explaining this complex dissociation mechanism. acs.org

Thermochemical thresholds for these fragmentation processes have been measured and calculated, providing a comprehensive experimental and theoretical understanding of these reactions. acs.orgacs.orgresearchgate.net

Table 2: Observed Fragmentation Channels in the Dissociative Photoionization of Formamide and Acetamide Cations

Parent Cation Fragment Loss
HCONH₂⁺ H, CO, NH₂
CH₃CONH₂⁺ CH₃, NH₂, CO, HCCO, NH₃

Data from Bodi and Hemberger (2019). acs.orgacs.org

Penning Ionization Electron Spectroscopy

Penning Ionization Electron Spectroscopy (PIES) has been employed to investigate the electronic properties of formamide and acetamide in the gas phase. This technique involves the ionization of target molecules through collisions with electronically excited, metastable rare gas atoms, typically He*(2³S). Studies utilizing collision-energy-resolved PIES have provided significant insights into the molecular orbitals (MOs) and interaction potentials of these simple amides.

Research has shown that for both formamide and acetamide, the partial ionization cross-sections are notably larger for ionization events originating from molecular orbitals that have significant electron density around the carbonyl (C=O) group. acs.orgcolab.ws This indicates a higher probability of ionization at this site during the collision with metastable helium atoms.

Furthermore, the analysis of the collision energy dependence of these partial ionization cross-sections reveals that the interaction potentials between the He*(2³S) atom and the amide molecules are highly anisotropic. acs.orgcolab.ws This anisotropy means the interaction strength and character depend significantly on the direction of approach of the helium atom towards the amide molecule. The attractive potential is found to be localized around the oxygen atoms, with the potential well at the carbonyl oxygen being substantially deeper than that at other sites. colab.ws Conversely, repulsive interactions are generally found around the carbon atoms and methyl groups. colab.ws

Adiabatic Ionization Energies and Electronic State Assignments

The precise determination of adiabatic ionization energies (IEad) and the assignment of the resulting cationic electronic states are crucial for understanding the fundamental electronic structure of molecules. For formamide and acetamide, these have been re-evaluated and conclusively assigned using a combination of high-resolution vacuum ultraviolet (VUV) synchrotron radiation, photoelectron photoion coincidence spectroscopy (PEPICO), and sophisticated ab initio calculations. acs.orgresearchgate.net

These studies have provided refined IEad values for the formation of the ground (X̃⁺) and first excited (Ã⁺) electronic states of the respective cations. The assignments are supported by Franck-Condon simulations, which model the vibrational progressions observed in the photoelectron spectra. acs.orgresearchgate.net The agreement between experimental spectra and simulations based on computational methods (such as G4, CBS-APNO, and W1U(sc)) lends high confidence to the assignments and energetic values. acs.org For instance, the adiabatic ionization energy of acetamide to its ground cationic state has been determined to be 9.71 ± 0.02 eV from VUV photoionization experiments, a value in excellent agreement with a G4 computed value of 9.70 eV. chemrxiv.orgresearchgate.net

The table below summarizes the re-evaluated adiabatic ionization energies for formamide and acetamide.

Table 1: Adiabatic Ionization Energies (IEad) of Formamide and Acetamide
CompoundCationic StateAdiabatic Ionization Energy (eV)
FormamideX̃⁺10.236 ± 0.004 acs.orgresearchgate.net
FormamideÃ⁺10.643 ± 0.015 acs.orgresearchgate.net
AcetamideX̃⁺9.734 ± 0.008 acs.orgresearchgate.net
AcetamideÃ⁺10.282 ± 0.020 acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Rotational Isomerism and Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational processes in amides, particularly the restricted rotation around the carbon-nitrogen (C-N) bond. ut.ee This rotational barrier arises from the partial double bond character of the C-N bond due to resonance, which can lead to the existence of distinct rotational isomers (rotamers), often designated as cis and trans. researchgate.net

Dynamic NMR (DNMR) studies allow for the characterization of this rotational isomerism. ut.ee In certain systems, the rate of interconversion between rotamers is slow enough on the NMR timescale at room temperature that separate signals can be observed for each conformer. researchgate.net For example, a study of formamide derivatives in deuteriochloroform revealed the presence of two distinct rotational isomers. sci-hub.se The relative populations of these isomers and the energy barrier to rotation can be influenced by factors such as steric hindrance and the polarity of the solvent. ut.eesci-hub.se Comparative studies in gas-phase and polar solvents have confirmed that direct electronic interaction between the nitrogen and oxygen atoms is substantially stronger in polar media, affecting the C-N bond rotation. ut.ee

In the case of acetamide derivatives, the rotational barrier may differ. One study noted that while formamide derivatives clearly showed two rotamers, the corresponding acetamides did not under the same conditions, suggesting a different conformational equilibrium or a faster rate of rotation. sci-hub.se By analyzing the chemical shifts, particularly in comparison to acetamides, the geometry of the major conformers of the formamides can be deduced. sci-hub.se

X-ray Diffraction Analysis of Crystalline Structures

Refinement of Crystal and Molecular Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For acetamide, XRD analysis has provided a detailed picture of its molecular and crystal structure. The stable crystalline form of acetamide at ambient conditions is rhombohedral. rsc.orgresearchgate.net

Refinements of the crystal structure using single-crystal XRD data have determined that the rhombohedral form belongs to the space group R3c. rsc.org The structure is characterized by planar acetamide molecules arranged into rings of six. researchgate.netresearchgate.net These rings are held together by intermolecular N-H···O hydrogen bonds, where each molecule acts as both a donor and an acceptor, creating a robust, hydrogen-bonded network that governs the stability of the crystal. rsc.orgresearchgate.net In addition to the stable rhombohedral form, a metastable orthorhombic phase has also been identified. researchgate.net

A notable finding from comparing solid-state data with gas-phase electron diffraction studies is the significant difference in the C-N and C=O bond lengths. In the crystal, the C-N bond is shorter and the C=O bond is longer compared to the gas phase, which is attributed to the increased electronic delocalization (resonance) facilitated by the intermolecular hydrogen bonding in the solid state. researchgate.netresearchgate.net

Table 2: Refined Crystal Data for Rhombohedral Acetamide
ParameterValue
Crystal SystemRhombohedral rsc.org
Space GroupR3c rsc.org
a, b (Å)11.526(5) rsc.org
c (Å)13.589(5) rsc.org
Volume (ų)1563.42 rsc.org
Z (molecules per unit cell)18 rsc.org

Identification of Interstratified Phases in Composite Materials

X-ray diffraction is also instrumental in characterizing the structure of composite materials where amides are intercalated into layered host structures. Interstratification refers to the mixing of different layer spacings within a single crystal, which can be identified by the non-integral series of (00l) reflections in the XRD pattern.

Studies have shown that formamide and acetamide can be intercalated into the interlamellar space of clay minerals like vermiculite (B1170534). cambridge.org The interaction of these amides with Mg²⁺-vermiculite can lead to the formation of interstratified phases during the transformation of the clay's interlayer structure. cambridge.org

Similarly, the hydrolysis of formamide or acetamide is a method used to synthesize layered double hydroxides (LDHs). researchgate.netscience.gov In these systems, XRD has been used to identify the formation of randomly or ordered interstratified phases. For example, a formate-intercalated LDH of Ni(II) and Al(III) was found to form a randomly interstratified intermediate phase during reversible hydration and dehydration cycles. researchgate.net In another case, an ordered interstratified phase was observed during the hydration-dehydration of a Ni/Al-acetate LDH that was synthesized via the hydrolysis of acetamide. science.gov These findings demonstrate the utility of XRD in revealing complex structural transformations in amide-containing composite materials.

Chemical Reactivity and Mechanistic Pathways of Formamide Acetamide Systems

Gas-Phase Reactions with Atmospheric Oxidants

The atmospheric fate of formamide (B127407) and acetamide (B32628) is largely dictated by their gas-phase reactions with various oxidants. These reactions are critical in determining the atmospheric lifetime and transformation products of these amides. nih.govresearchgate.net

The primary removal process for formamide and acetamide in the troposphere is their reaction with hydroxyl (OH) radicals. acs.orgacs.org Reactions with chlorine (Cl) atoms can also be significant sinks, particularly in marine or coastal areas, while reactions with nitrogen trioxide (NO₃) radicals may contribute to their nighttime degradation. nih.govresearchgate.net The reactions with ozone (O₃) are generally slow for these simple amides. nih.gov

The reaction mechanism for both formamide and acetamide with OH radicals and Cl atoms predominantly proceeds via hydrogen abstraction. acs.orgresearchgate.net In the case of formamide, H-abstraction occurs from the formyl C(O)-H bond. For acetamide, the abstraction takes place from the methyl (CH₃) group. acs.org Abstraction from the N-H bond has been found to be a negligible pathway in these reactions. acs.org

The kinetic data for these reactions, specifically the rate coefficients at room temperature (around 298 K), have been determined in various laboratory studies. nih.govacs.org These coefficients are essential for modeling the atmospheric lifetime of these compounds. For instance, the reaction of formamide with OH radicals is relatively fast, leading to an estimated atmospheric lifetime of about one day. acs.orgacs.org Acetamide reacts more slowly with OH radicals. researchgate.netacs.org

Reaction Rate Coefficients (k) for Formamide and Acetamide with Atmospheric Oxidants at ~298 K
AmideOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
FormamideOH radical(4.44 ± 0.46) × 10⁻¹² acs.org
AcetamideOH radicalRange of (0.4–1.1) × 10⁻¹² acs.org
FormamideCl atomData not specifically found in searches
AcetamideCl atomData not specifically found in searches
FormamideNO₃ radicalData not specifically found in searches
AcetamideNO₃ radicalData not specifically found in searches
FormamideOzone (O₃)Considered slow/negligible nih.gov
AcetamideOzone (O₃)Considered slow/negligible nih.gov

The initial H-abstraction by oxidants like OH radicals leads to the formation of radical intermediates, which subsequently react with atmospheric oxygen (O₂). acs.org The photooxidation of formamide, proceeding through the abstraction from the C(O)-H group, readily forms isocyanic acid (HNCO) as a primary and sole product. acs.orgresearchgate.net This transformation is a significant secondary source of atmospheric HNCO. researchgate.net

Decomposition Chemistry

The stability and decomposition pathways of formamide and acetamide are crucial in various chemical environments, from industrial processes to prebiotic chemistry.

In high-temperature and pressurized water, such as supercritical water conditions, both formamide and acetamide undergo decomposition. acs.orgcapes.gov.br This decomposition can proceed through hydrolysis. Studies have shown that at elevated temperatures, formamide and acetamide can break down into smaller molecules. nih.gov For example, formamide is known to decompose to lower-molecular-weight compounds in water at high temperature and pressure. nih.gov The decomposition of acetamide in pressurized hot water has also been investigated, providing insights into its stability and reaction pathways under such conditions. capes.gov.brnahrainuniv.edu.iq

In the gas phase, formamide and acetamide can form clusters, and their fragmentation upon ionization provides insight into their intrinsic chemical properties. Studies using vacuum-ultraviolet (VUV) photoionization have identified the primary fragmentation channels for small acetamide clusters. science.govresearchgate.net

Upon ionization, the most common fragmentation pathways involve intramolecular rearrangements leading to the formation of protonated and ammoniated clusters. science.govresearchgate.net For the formamide cation (HCONH₂⁺), key fragmentation channels include the loss of a hydrogen atom (H), carbon monoxide (CO), or the amino group (NH₂). acs.org For the acetamide cation (CH₃CONH₂⁺), five distinct dissociative ionization channels have been identified:

Loss of CO

Loss of HCCO to form NH₄⁺

Loss of a methyl radical (CH₃)

Loss of an amino radical (NH₂)

Loss of ammonia (B1221849) (NH₃) acs.org

Experiments with deuterated acetamide have shown that proton transfer from the amino group is a dominant mechanism in the formation of protonated acetamide clusters. science.govresearchgate.net The most stable configuration for the acetamide dimer is a cyclic structure connected by two N-H···O=C hydrogen bonds. science.govresearchgate.netresearchgate.net

Electrocatalytic C-N Bond Formation

A novel approach for synthesizing amides involves the electrocatalytic coupling of simple precursors like carbon dioxide (CO₂) and ammonia (NH₃). chemrxiv.orgrsc.org This method represents a potential route for sustainable chemical production.

Research has demonstrated the successful formation of formamide and acetamide by reacting CO₂ from the gas phase and NH₃ from the liquid phase over solid copper (Cu) catalysts in a gas-diffusion electrochemical cell. chemrxiv.orgrsc.orgchemrxiv.org This process occurs at a gas-liquid-solid triple-phase boundary. chemrxiv.orgchemrxiv.org

The electrosynthesis is achieved using copper (Cu) and copper oxide (CuO) nanoparticle catalysts. chemrxiv.orgchemrxiv.org While the Faradaic efficiencies for formamide and acetamide formation are modest, peaking at around 0.2% and 1% respectively on a Cu catalyst, this represents the first successful synthesis from CO₂ and NH₃ building blocks via this method. chemrxiv.org The reaction pathways are believed to involve the electrochemical reduction of CO₂ to form surface intermediates which then couple with ammonia. chemrxiv.orgchemrxiv.org The formation of formamide requires the coupling of NH₃ with a C1 intermediate, while acetamide generation necessitates the presence of more highly reduced C2 intermediates on the catalyst surface. chemrxiv.org Pulsed electrolysis techniques have been shown to enhance the selectivity and formation rates for these C-N bond-containing products compared to static electrolysis. researchgate.net

Electrocatalytic Synthesis of Formamide and Acetamide
ProductReactantsCatalystKey ProcessMaximum Faradaic Efficiency (approx.)Reference
FormamideCO₂, NH₃Cu, CuOCoupling of NH₃ with C1 intermediate at triple-phase boundary0.2% (on Cu) chemrxiv.org
AcetamideCO₂, NH₃Cu, CuOCoupling of NH₃ with C2 intermediate at triple-phase boundary1.0% (on Cu) chemrxiv.org

Synthesis from Carbon Dioxide and Ammonia Precursors

The synthesis of formamide and acetamide from carbon dioxide (CO₂) and ammonia (NH₃) represents a significant pathway in sustainable chemistry, aiming to utilize abundant feedstocks for the production of valuable nitrogen-containing compounds. Research has explored various methods, including electrochemical and thermocatalytic routes, to achieve this transformation.

Formamide: CO₂ + NH₃ + 2e⁻ + 2H⁺ → HCONH₂ + H₂O nih.gov

Acetamide: 2CO₂ + NH₃ + 8e⁻ + 8H⁺ → CH₃CONH₂ + 3H₂O nih.gov

The efficiency of this electrochemical process is influenced by various factors, including the catalyst material, electrolyte composition, and applied potential. chemrxiv.org For instance, on Cu catalysts, the maximum Faradaic efficiency for formamide production was found to be around 0.2% to 0.32%, while for acetamide on CuO, it reached approximately 1%. researchgate.netchemrxiv.org

Interactive Data Table: Electrochemical Synthesis of Formamide and Acetamide from CO₂ and NH₃

Catalyst Product Max. Faradaic Efficiency (%) Applied Potential (V vs. RHE) Reference
Cu Formamide ~0.2-0.32 -2.0 researchgate.netchemrxiv.org
CuO Acetamide ~1.0 -1.8 researchgate.netchemrxiv.org

Another innovative approach involves the use of nickel-iron nitride (Ni₃FeN) heterostructures under mild hydrothermal conditions. nih.govacs.org In this system, water serves as the hydrogen source, and the metal nitride acts as the nitrogen source, enabling the conversion of CO₂ to formamide and acetamide without the need for external H₂ and N₂ gas. nih.govacs.org The reaction proceeds at temperatures ranging from 25 to 100 °C. nih.gov Longer reaction times in this system can promote C-C bond coupling, leading to the formation of acetate (B1210297) and subsequently acetamide. nih.gov

Elucidation of Intermediate Species and Reaction Mechanisms (e.g., CHOads, NH2,ads, *C=C=O Intermediates)

Understanding the reaction mechanisms and identifying key intermediate species are crucial for optimizing the synthesis of formamide and acetamide. Spectroscopic and computational studies have shed light on the intricate pathways involved.

For formamide synthesis , a proposed mechanism involves the coupling of adsorbed formyl (CHOads) and amino (NH₂,ads) intermediates. acs.org In situ spectroscopic analyses support this pathway, highlighting the critical role of the NH₂,ads species in the C-N bond formation. acs.org An alternative pathway suggests that CO₂ is first converted to a formyl group on the metal surface, which can then react with a nitrogen source. nih.gov It is also proposed that formamide synthesis shares a common intermediate with formate (B1220265), indicating a competitive reaction landscape. chemrxiv.org

The synthesis of acetamide is believed to follow a more complex pathway that requires the formation of a C₂ intermediate. chemrxiv.org A key postulated intermediate is ketene (B1206846) (C=C=O), which is formed through the dimerization of two adsorbed carbon monoxide (CO) molecules, the latter being a product of CO₂ reduction. nih.govacs.org This highly reactive ketene intermediate then undergoes a nucleophilic attack by an ammonia molecule to form the C-N bond, leading to the eventual formation of acetamide after successive protonation steps. nih.govoaepublish.comacs.orgresearchgate.net The formation of *COHCOH from *COHCO has been identified as a potential rate-determining step in this process. nih.govacs.org

Interactive Data Table: Key Intermediates in Formamide and Acetamide Synthesis

Product Key Intermediate Species Description Reference
Formamide CHOads, NH₂,ads Coupling of adsorbed formyl and amino radicals on the catalyst surface. acs.org
Formamide Formyl group Formation on the metal surface from CO₂ reduction, followed by reaction with a nitrogen source. nih.gov
Acetamide *C=C=O (Ketene) Formed from the dimerization of *CO, acts as an electrophilic center for nucleophilic attack by NH₃. nih.govoaepublish.comacs.orgresearchgate.net

Prebiotic Chemical Transformations and Pathways

The formation of formamide and acetamide under prebiotic conditions is of great interest in the study of the origin of life, as these molecules contain the peptide bond, a fundamental component of proteins.

Formation from Hydride and Cyano Species

The Strecker synthesis is a classic and prebiotically plausible pathway for the formation of α-amino acids, the building blocks of proteins. mdpi.comencyclopedia.pubresearchgate.netyoutube.com This reaction involves the condensation of an aldehyde, ammonia, and hydrogen cyanide (a cyano species). encyclopedia.pubresearchgate.netyoutube.com While this synthesis directly yields amino acids, the related chemistry is relevant to the formation of amides.

Recent studies have shown that N-formylaminonitriles can be readily formed from aldehydes and cyanide in a formamide-rich environment, even without the presence of added ammonia. nih.govnih.gov This suggests a potential prebiotic route to amino acid derivatives. nih.govnih.gov The formation of formamide itself is a crucial preceding step. Computational and experimental studies suggest that formamide can be synthesized from the reaction of hydrogen cyanide (HCN) with water, particularly on the surfaces of interstellar ice analogs. researchgate.netarxiv.orgaanda.orgaanda.orgacs.orgacs.org In these environments, water molecules can act as catalysts, facilitating the hydration of HCN to formamide. arxiv.orgaanda.orgaanda.orgacs.org The reaction of the cyano radical (CN) with water on ice surfaces is also a viable pathway. arxiv.orgaanda.orgacs.org

Intermolecular Interactions and Complexation Phenomena

Hydrogen Bonding Networks and Molecular Association

The presence of both hydrogen bond donor sites (the N-H protons) and acceptor sites (the carbonyl oxygen) allows formamide (B127407) and acetamide (B32628) to form extensive hydrogen-bonded networks. mdpi.comresearchgate.net These interactions are the primary determinants of their physical properties and their behavior in solution. researchgate.net The carbonyl oxygen of the amides acts as a hydrogen bond acceptor, while the NH group functions as a hydrogen bond donor. mdpi.com The strength and extent of this hydrogen-bonding network depend on the geometry of the N-H bond relative to the C=O group. researchgate.net

In both gaseous and solution phases, formamide and acetamide exhibit a strong tendency to self-associate, forming dimers and higher-order aggregates. researchgate.net This association is primarily driven by the formation of intermolecular N-H···O=C hydrogen bonds. Quantum chemical studies have been employed to analyze the dimerization energies of both formamide and acetamide, revealing the stability of these associated species. researchgate.net In nonpolar solvents like 1,4-dioxan, solute-solute molecular associations are predicted for both formamide and acetamide, indicating dimer formation. ias.ac.in The formation of dimers is a critical first step in the process of aggregation, which can proceed to form larger clusters. nih.govnih.govresearchgate.net Theoretical models have been developed to accurately describe the potential energy surfaces for these dimerization events, with the Morse function providing a particularly good fit for the interaction energies at various distances. researchgate.net

The behavior of formamide and acetamide is significantly influenced by the nature of the surrounding solvent. Solvents are broadly classified as protic (containing O-H or N-H bonds, capable of donating hydrogen bonds) or aprotic (lacking such bonds). masterorganicchemistry.comhbm4eu.eu

In protic solvents like water and methanol (B129727), formamide and acetamide can integrate into the solvent's existing hydrogen bond network. They can act as both hydrogen bond donors to the solvent's oxygen atoms and acceptors of hydrogen bonds from the solvent's hydroxyl groups. mdpi.comresearchgate.net Studies on water-formamide mixtures show that the molecules form percolated, microscopically homogeneous networks at all concentrations, with the average number of hydrogen-bonded neighbors not changing significantly with the mixture's composition. Similarly, hydrogen-bonded complexes are readily formed between methanol and both formamide and acetamide. mdpi.com The dominant interaction is between the amide's carbonyl oxygen and the methanol's hydroxyl group. mdpi.com

In apolar aprotic solvents like benzene (B151609), solute-solute interactions (dimerization) can be more favorable. ias.ac.in In polar aprotic solvents such as acetonitrile (B52724), which have large dipole moments but cannot donate hydrogen bonds, interactions are primarily dipolar in nature. hbm4eu.eusrjis.com Formamide, itself considered a polar protic solvent due to its N-H bonds, can form complexes with other protic solvents like methanol, resulting in synergistic behavior where the complex exhibits greater polarity than the individual components. mdpi.com

Dielectric Properties and Solvent Effects

The dielectric properties of formamide and acetamide solutions provide significant insight into molecular interactions, polarity, and the structure of complexes. researchgate.netias.ac.in Formamide is noted for its exceptionally high dielectric constant, which makes it an excellent solvent for ionic compounds. atamanchemicals.comstenutz.eu

The dipole moment is a key measure of a molecule's polarity. Experimental and computational methods have been used to determine the dipole moments of formamide and acetamide. These values are influenced by the molecular geometry and electron distribution. researchgate.netwisc.edu In solution, the effective dipole moment can be affected by solute-solvent and solute-solute interactions, leading to polarization effects. ias.ac.in For instance, the formation of hydrogen-bonded complexes between N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols in benzene has been studied through dielectric absorption, showing how complexation affects relaxation times. researchgate.net The analysis of dipole moments can be broken down into contributions from local bond dipoles and corrections from electron delocalization. wisc.edu

Experimentally Determined Dipole Moments
CompoundDipole Moment (Debye)Measurement Condition/Reference
Formamide3.73Microwave Spectroscopy nist.gov
Formamide3.71 stenutz.eu
Acetamide3.76NSRDS-NBS10 nist.gov

In mixed solvent systems, formamide and acetamide can exhibit complex dielectric behavior. Studies using time-domain reflectometry on binary mixtures of formamide with solvents like N,N-dimethylaminoethanol show that parameters such as static permittivity and relaxation time vary with concentration and temperature. ias.ac.in The calculation of excess parameters, like excess permittivity (εE), provides information about the nature of molecular interactions. A negative value for εE suggests that solute-solvent interactions reduce the total effective dipoles, possibly through the formation of multimers, while a positive value indicates interactions that increase the effective dipole moment. ias.ac.in In water-glycerol mixtures, the solvation enthalpies of formamide and acetamide derivatives have been measured to understand the contributions of specific and non-specific solvation. researchgate.net Investigations into ternary mixtures, such as methanol/formamide/acetonitrile, reveal that solvatochromic parameters are largely influenced by the binary contributions, with formamide often showing strong, specific interactions with probe molecules. mdpi.com

Interactions with Inorganic and Polymeric Matrices

The interactions of formamide and acetamide extend to solid-state and quasi-solid environments, where they can be incorporated into or interact with inorganic and polymeric structures.

Formamide's high dielectric constant and ability to form hydrogen bonds make it an effective solvent for many ionic compounds and a useful medium for synthesizing water-soluble inorganic nanocrystals. atamanchemicals.comrsc.org This implies strong interactions between formamide and the inorganic salt precursors and nanocrystal surfaces. Studies have also investigated the interaction of acetamide and its derivatives with heme models, indicating its ability to coordinate with inorganic metal centers in biological contexts. researchgate.net

In the context of polymers, amides are crucial for understanding drug-polymer interactions in delivery systems. researchgate.netnih.gov Theoretical calculations, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have been used to study the thermodynamics of interactions between acetamide derivatives and copolymers like PCA-PEG-PCA. These studies reveal that the interactions, which include hydrogen bonds and van der Waals forces, are often weak enough to allow for effective drug delivery. researchgate.net Amide-containing solvents like N,N-dimethylformamide and N,N-dimethylacetamide are also used in the fabrication of polymeric nanofiber mats, where solvent properties influence the final morphology of the polymer matrix. sci-hub.red Polyelectrolyte matrices, in particular, can modulate electrostatic interactions to create stable amorphous solid dispersions with drugs. mdpi.com

Intercalation and Transformation in Layered Silicates (e.g., Vermiculite)

Formamide and acetamide individually play a crucial role in the transformation of layered silicates such as Mg-vermiculite. The interaction is not one of simple physical intercalation of the amide molecules themselves, but rather a chemical transformation initiated by their hydrolysis.

Research has shown that when Mg-vermiculite is treated with aqueous solutions of formamide or acetamide, a transformation towards NH₄-vermiculite occurs. researchgate.net This process also leads to the formation of interstratified phases of NH₄-vermiculite and Mg-vermiculite. researchgate.net The fundamental mechanism involves the hydrolysis of the aliphatic amides, which liberates ammonium (B1175870) ions (NH₄⁺) into the solution. researchgate.net These ammonium ions then participate in an ion exchange process, replacing the magnesium ions (Mg²⁺) present in the interlayer spaces of the vermiculite (B1170534) structure. researchgate.net

The extent of this transformation and the nature of the resulting interstratified phases are dependent on the concentration of the amide solution. researchgate.net X-ray diffraction (XRD) analysis is a key technique used to identify the resulting phases, with basal interval peaks between 10.3 Å and 14.4 Å indicating the presence of NH₄-vermiculite, Mg-vermiculite, and the mixed-layer phases. researchgate.net

The characteristics of these interstratified phases can be categorized based on the ratio of NH₄-vermiculite to Mg-vermiculite probability coefficients (PA/PB). The specific aliphatic amide used influences the resulting structure:

High Segregation Tendency: With formamide and acetamide, interstratified phases with a strong tendency toward segregation are observed when the PA/PB ratio is high (≥ 7/3). researchgate.net

Near Regular Alternating and Random Interstratification: In the case of acetamide, nearly regular alternating and random interstratified phases can form when the PA/PB ratio is between 5/5 and 6/4. researchgate.net

This controlled formation of interstratified phases and NH₄-vermiculite highlights the utility of formamide and acetamide as agents for modifying the structure of layered silicates. researchgate.net

Role as Plasticizers in Biopolymer Systems (e.g., Thermoplastic Starch)

Formamide and acetamide are effective plasticizers for biopolymers like thermoplastic starch (TPS), enhancing flexibility and processing characteristics. Their plasticizing effect stems from their ability to form hydrogen bonds with the starch molecules, thereby disrupting the internal hydrogen bonds within the starch structure. cambridge.orgdaneshyari.com This disruption increases the mobility of the polymer chains, making the material less brittle. daneshyari.com

Amide-containing plasticizers, including formamide and acetamide, are particularly noted for their strong hydrogen bond-forming capabilities, often exceeding that of more common plasticizers like glycerol. google.com The order of hydrogen bond-forming ability with starch has been reported as: urea (B33335) > formamide > acetamide > polyols. cambridge.orggoogle.com This strong interaction is crucial for their effectiveness. Both the C-O-H and C-O-C groups in starch can form hydrogen bonds with these plasticizers. cambridge.org

One of the significant advantages of using formamide is its ability to effectively retard the retrogradation of TPS. cambridge.orgmdpi.com Retrogradation is the process where starch chains re-associate, leading to increased crystallinity and brittleness over time. Formamide helps to maintain the amorphous structure of TPS, preserving its flexibility. daneshyari.commdpi.com

The mechanical properties of TPS are significantly influenced by the choice of plasticizer. Formamide-plasticized TPS (FPTPS) is known to exhibit good breaking strain, indicating high flexibility, though it may have lower breaking stress compared to TPS plasticized with other amides like urea. cambridge.org The combination of urea and formamide as a co-plasticizer system has been shown to restrain retrogradation and improve the mechanical properties of TPS films. wikipedia.orgnih.gov

Below are interactive data tables summarizing the comparative effects of formamide and acetamide as plasticizers.

Table 1: Hydrogen Bond-Forming Abilities and Retrogradation Effect

PlasticizerHydrogen Bond-Forming Ability with StarchEffectiveness in Restraining Retrogradation
Urea HighestHigh
Formamide HighHigh
Acetamide MediumLow
Glycerol (Polyol) LowerLow

Data sourced from multiple studies. cambridge.orggoogle.com

Table 2: General Mechanical Properties of Thermoplastic Starch Plasticized with Different Amides

Plasticized TPSBreaking Strain (Flexibility)Breaking Stress (Strength)
Formamide-plasticized TPS (FPTPS) GoodPoor
Acetamide-plasticized TPS (APTPS) ModerateModerate
Urea-plasticized TPS (UPTPS) Lower (at low water content)Good

General trends observed in research. cambridge.org

While effective, the application of formamide and acetamide as plasticizers in certain fields, such as food packaging, may be limited due to toxicity concerns. daneshyari.com

Astrochemical Relevance and Extraterrestrial Formation Pathways of Amides

Observational Detection and Abundance Distribution in Interstellar Medium (ISM)

Formamide (B127407) and acetamide (B32628) have been detected in various astronomical environments, most notably in star-forming regions. These observations are critical for constraining chemical models and understanding the distribution of complex organic molecules throughout the galaxy.

Identification in Star-Forming Regions (e.g., Sagittarius B2)

The Sagittarius B2 (Sgr B2) molecular cloud, a massive and chemically rich star-forming region near the Galactic Center, has been a primary target for the detection of complex interstellar molecules. oup.com

Formamide (NH₂CHO) was first detected in the ISM in the 1970s towards Sgr B2. aanda.org Since then, it has been observed in numerous other locations, including massive hot cores, low-mass hot corinos, and even comets. nih.govoup.com Rotational diagram analyses of formamide in Sgr B2(N) reveal the presence of both a cold, extended component with a rotational temperature of approximately 26 K and a warmer component at about 134 K. researchgate.net

Acetamide (CH₃CONH₂) , the next simplest amide, was also first detected toward Sgr B2(N). researchgate.net Subsequent observations have confirmed its presence in other high-mass star-forming regions. researchgate.net Similar to formamide, analysis of acetamide in Sgr B2(N) indicates two temperature components: a colder component at around 17 K and a warmer one at approximately 171 K. researchgate.net The similarity in the distribution and abundance of formamide and acetamide suggests a potential synthetic link between them. researchgate.net

The table below summarizes the observational data for formamide and acetamide in the Sgr B2(N) region.

MoleculeComponentRotational Temperature (K)Column Density (cm⁻²)Fractional Abundance (f(H₂))
Formamide Cold26 ± 41.6 ± 0.7 × 10¹⁴5.3 × 10⁻¹¹
Warm134 ± 174.0 ± 1.2 × 10¹⁴1.3 × 10⁻¹⁰
Acetamide Cold17 ± 45.2 ± 3.5 × 10¹³1.7 × 10⁻¹¹
Warm171 ± 46.4 ± 4.7 × 10¹⁴2.1 × 10⁻¹⁰

Data sourced from Halfen et al. (2011) researchgate.net

Proposed Formation Mechanisms on Interstellar Ice Grain Mantles

The surfaces of interstellar ice grains are considered crucial chemical factories for the synthesis of complex organic molecules. Several pathways have been proposed for the formation of amides on these icy mantles.

Radical-Neutral Reactions Involving Carbamoyl (B1232498) Isomers

Computational studies have explored the formation of amides like formamide and acetamide through radical-neutral reactions involving the carbamoyl radical (NH₂CO) and its isomers on ice grain surfaces. arxiv.orgresearchgate.netacs.orgarxiv.org One of the most promising pathways for forming the carbamoyl radical is the reaction between the amino radical (NH₂) and carbon monoxide (CO), which has a relatively low activation barrier. arxiv.orgresearchgate.netacs.org Once formed, the carbamoyl radical can react with other species on the ice surface. For instance, the addition of a methyl radical (CH₃) to the carbamoyl radical has been proposed as a potential route to acetamide. arxiv.org Theoretical calculations suggest that reactions involving the N-radical form of carbamoyl could be significant in predicting amide abundances in star-forming regions. arxiv.orgresearchgate.netacs.org

Energetic Processing of Ices by Ion and UV Irradiation

Laboratory experiments have demonstrated that the energetic processing of interstellar ice analogs by cosmic ions and ultraviolet (UV) photons can lead to the formation of formamide and acetamide. aanda.orgaanda.orgaanda.org The irradiation of ice mixtures containing simple molecules like water (H₂O), methane (B114726) (CH₄), ammonia (B1221849) (NH₃), and carbon monoxide (CO) provides the energy needed to break chemical bonds and initiate a cascade of reactions. aanda.orgaanda.orgaanda.orgastrobiology.com

For example, experiments involving the bombardment of ice mixtures with energetic ions have successfully produced formamide. aanda.orgaanda.orgaanda.org Similarly, the VUV irradiation of ice mixtures composed of CO and NH₃, particularly in a water-rich environment, has been shown to efficiently produce formamide. astrobiology.com These experiments suggest that energetic processing is a viable and significant mechanism for producing amides in pre-stellar and proto-stellar regions, which are then released into the gas phase upon warming. aanda.orgaanda.orgaanda.org

Hydrogenation of Isocyanic Acid (HNCO)

The hydrogenation of isocyanic acid (HNCO) on ice surfaces is another key proposed pathway for formamide formation. aanda.orgaanda.org A strong correlation observed between the abundances of HNCO and formamide in star-forming regions suggests a chemical link. aanda.org Theoretical studies indicate that the direct hydrogenation of HNCO to formamide is thermodynamically favored. aanda.org Quantum simulations have shown that while the direct addition of a gas-phase hydrogen atom to HNCO on an ice surface faces an energy barrier, the reaction can proceed without a barrier if the hydrogen atom is already adsorbed on the ice surface prior to reacting with the isocyanate. aanda.org This suggests a mechanism of successive hydrogenations on the ice grain surface. aanda.org

Gas-Phase Formation Routes in Astrophysical Environments

While grain-surface chemistry is considered a dominant source of amides, gas-phase formation routes have also been investigated. These pathways could contribute to the observed abundances of formamide and acetamide, particularly in warmer regions of the ISM.

One proposed gas-phase route to formamide is the reaction between the amidogen (B1220875) radical (NH₂) and formaldehyde (B43269) (H₂CO). oup.com Theoretical calculations have shown this reaction to be essentially barrierless, making it a feasible pathway under the low-temperature conditions of the ISM. oup.com

For acetamide, a possible gas-phase formation mechanism involves the reaction of protonated methane (CH₅⁺) with formamide. researchgate.net Theoretical studies of ion-molecule reactions have also explored pathways such as the reaction of the ammonium (B1175870) cation (NH₄⁺) with formaldehyde to form protonated formamide, which could then lead to formamide upon electron recombination. researchgate.net However, some of these ion-molecule reactions are calculated to have significant energy barriers. researchgate.net Another studied reaction, between methanium (CH₅⁺) and formamide, shows barrier-free paths to the formation of protonated acetamide, suggesting it could be a viable source of acetamide in space. researchgate.net

The relative importance of gas-phase versus grain-surface formation routes is still a topic of active research, with the prevailing view being that grain-surface chemistry followed by sublimation is the primary source of the observed amides in many astrophysical environments. oup.comaanda.org

Isotopic Abundance Ratios (e.g., ¹²C/¹³C) and Their Astrochemical Implications

Isotopic ratios, particularly the carbon isotope ratio (¹²C/¹³C), serve as powerful tools for tracing the origins and formation mechanisms of extraterrestrial organic molecules. researchgate.netastrochem.org Non-terrestrial isotopic ratios are a key indicator of a molecule's extraterrestrial origin. astrochem.orgsissa.it Many organic molecules found in meteorites, such as amino acids, are enriched in the heavier carbon isotope, ¹³C, compared to terrestrial organic matter. researchgate.net

This ¹³C enrichment is interpreted as evidence that these molecules formed from precursor materials, like carbon monoxide (CO), that were themselves enriched in ¹³C within the interstellar medium. researchgate.net The study of ¹²C/¹³C ratios can help constrain galactic chemical evolution and isotopic chemistry. arizona.edu

In the context of amides and related molecules, site-specific isotope analysis, which measures the isotopic ratio at different positions within a molecule, provides even deeper insights. For example, studies of the amino acid alanine (B10760859) in the Murchison meteorite revealed different ¹³C values for the carboxyl, amine-bound, and methyl carbons. nasa.gov These distinct isotopic signatures are consistent with the Strecker synthesis pathway, utilizing interstellar-derived aldehydes and ammonia. nasa.gov This suggests that a variety of prebiotic compounds in the early solar system could have been synthesized from interstellar-derived aldehydes and nebular or pre-solar cyanide (CN). nasa.gov

While specific isotopic data for formamide and acetamide from meteorites are less detailed in the available literature, data from related molecules and environments provide valuable context. For instance, measurements of comet Hale-Bopp found a H¹²CN/H¹³CN ratio of 111 ± 12, which is consistent with solar system values and does not show evidence of a distinct interstellar component for its volatile materials. nih.gov In the G+0.693-0.027 molecular cloud, the column density of formamide was calculated using its ¹³C isotopologue, H¹³CONH₂. researchgate.net

The table below presents some relevant isotopic ratios measured in extraterrestrial objects.

Molecule/Object Isotopic Ratio Value Implication/Context
Comet Hale-BoppH¹²CN/H¹³CN111 ± 12Consistent with solar system origin for volatiles. nih.gov
Murchison Meteorite (Alanine)δ¹³C (carboxyl carbon)-29 ± 10‰Constrains synthetic history to Strecker synthesis from ISM precursors. nasa.gov
Murchison Meteorite (Alanine)δ¹³C (amine-bound carbon)+42 ± 20‰Constrains synthetic history to Strecker synthesis from ISM precursors. nasa.gov
Murchison Meteorite (Alanine)δ¹³C (methyl carbon)-36 ± 20‰Constrains synthetic history to Strecker synthesis from ISM precursors. nasa.gov
Sagittarius B2(N)¹²C/¹³C---Used to constrain galactic chemical evolution. arizona.edu

Biochemical and Biotechnological Investigations on Amide Metabolism

Microbial Utilization of Amides as Carbon and Nitrogen Sources

The ability of microorganisms to utilize simple amides, such as formamide (B127407) and acetamide (B32628), as sources of essential nutrients like carbon and nitrogen is a testament to their metabolic versatility. This capability is crucial for survival in diverse environments where complex nutrient sources may be scarce. Fungi, in particular, have demonstrated a significant capacity for amide metabolism, which is primarily mediated by specific hydrolytic enzymes.

Various fungal species have been studied for their ability to grow on formamide and acetamide as the sole source of nitrogen and, in some cases, carbon. The filamentous fungus Aspergillus nidulans has been a model organism for these investigations. Research has shown that A. nidulans can effectively utilize acetamide as both a carbon and nitrogen source. researchgate.netmdpi.com Formamide, however, primarily serves as a nitrogen source for this species. researchgate.netmdpi.com The growth of A. nidulans on these amides is dependent on the expression of specific enzymes.

Studies on other fungi, such as Trichoderma harzianum, have shown that while wild-type strains may not utilize acetamide, heterologous expression of the A. nidulans acetamidase gene (amdS) confers the ability to use acetamide as a nitrogen source. frontiersin.org This highlights the genetic basis for this metabolic trait. In some cases, the utilization of these amides can be linked to enhanced growth or specific physiological responses. For instance, Trichoderma harzianum transformants expressing acetamidase showed increased growth promotion of tomato plants. frontiersin.org

The growth characteristics of fungi on these amides can be influenced by various factors, including the concentration of the amide and the presence of other potential nutrient sources. For example, in A. nidulans, the utilization of acetamide is subject to catabolite repression by more readily available carbon sources like glucose. researchgate.net

Below is a table summarizing the growth of different fungal strains on various nitrogen sources, including amides, to provide a comparative perspective on their utilization.

Fungal StrainNitrogen SourceBiomass (g/L)Reference
Mucor circinelloides AUMC 6696.AArginine14.5 frontiersin.org
Mucor circinelloides AUMC 6696.AAsparagine13.6 frontiersin.org
Rhizomucor pusillus AUMC 11616.AGlycine10.8 frontiersin.org
Rhizomucor pusillus AUMC 11616.AValine9.4 frontiersin.org
Aspergillus nidulansAcetamideSupports Growth researchgate.net
Aspergillus nidulansFormamideSupports Growth researchgate.net
Trichoderma harzianum (amdS transformant)AcetamideSupports Growth frontiersin.org

The microbial metabolism of formamide and acetamide is initiated by the enzymatic hydrolysis of the amide bond, a reaction catalyzed by amidases (acylamide amidohydrolases). In Aspergillus nidulans, two distinct enzymes are responsible for the breakdown of these simple amides: formamidase (EC 3.5.1.49) and acetamidase (EC 3.5.1.4). researchgate.netmdpi.com

Formamidase specifically hydrolyzes formamide to produce formate (B1220265) and ammonia (B1221849). Acetamidase, on the other hand, hydrolyzes acetamide to yield acetate (B1210297) and ammonia. The ammonia released from these reactions can be readily assimilated by the fungus to meet its nitrogen requirements. researchgate.netnih.gov The resulting carboxylic acids, formate and acetate, can potentially be channeled into central metabolic pathways as a source of carbon and energy. researchgate.netmdpi.com

The synthesis and activity of these amidases are tightly regulated within the cell. In A. nidulans, both formamidase and acetamidase are inducible enzymes, with their expression being triggered by the presence of formamide or acetamide. researchgate.net Conversely, the presence of readily available nitrogen sources, such as ammonia, leads to the repression of these enzymes. researchgate.net Acetamidase synthesis is also subject to carbon catabolite repression by glucose and acetate. researchgate.netnih.gov

The substrate specificity of these enzymes can vary among different microorganisms. For example, the formamidase from Methylophilus methylotrophus has been shown to hydrolyze acetamide, butyramide, propionamide, and acrylamide, in addition to formamide. frontiersin.org In contrast, the formamidase of Helicobacter pylori is highly specific for formamide. researchgate.net

The following table presents the kinetic parameters of formamidase from different microbial sources, illustrating the diversity in their catalytic efficiencies.

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Reference
Methylophilus methylotrophusFormamide7.7135
Bacillus cereusFormamide13.412.3
Helicobacter pyloriFormamide0.341.8
Paracoccidioides brasiliensisFormamide0.80.04

Molecular-Level Biochemical Interactions

At the molecular level, the biochemical behavior of formamide and acetamide within a biological system, such as an enzyme's active site, is governed by their ability to form non-covalent interactions. These interactions are fundamental to their role as substrates for amidases and can also influence the local environment of other biological macromolecules.

The concept of carbon acidity refers to the propensity of a C-H bond to deprotonate, forming a carbanion. In a biological context, the pKa of a C-H bond can be significantly influenced by the local microenvironment, including interactions with neighboring molecules. While direct experimental studies on the specific effects of formamide and acetamide on the carbon acidity of biomolecules are not extensively documented, the principles of their molecular interactions provide a basis for understanding their potential influence.

Formamide and acetamide can act as both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen). wikipedia.org When these molecules bind within an enzyme's active site, they can participate in a network of hydrogen bonds with amino acid residues. acs.org These hydrogen bonding interactions can polarize adjacent bonds, including C-H bonds on other substrates or cofactors. For instance, a hydrogen bond to a nearby molecule could withdraw electron density, potentially increasing the acidity of a C-H bond and making it more susceptible to deprotonation.

Computational studies have provided insights into the interactions of amides within biological systems. For example, theoretical calculations have been used to model the binding of acetamide to the active site of carbonic anhydrase. nih.gov Such studies can help to elucidate the electronic effects of these interactions. The planarity of the amide bond, a result of resonance delocalization of the nitrogen lone pair into the carbonyl group, also plays a role in its interaction geometry and electronic properties. wikipedia.org

The interaction of amides with metal ions in metalloenzymes is another area where their electronic influence can be significant. The coordination of the amide's carbonyl oxygen to a metal cation can further polarize the C=O bond, which could have cascading electronic effects on neighboring molecules. acs.org While the direct impact on the pKa of a C-H bond is a complex quantum mechanical phenomenon, the established ability of formamide and acetamide to engage in strong electrostatic and hydrogen bonding interactions within the constrained environment of an enzyme active site suggests they have the potential to modulate the reactivity of nearby chemical groups, including the acidity of carbon-hydrogen bonds. However, more specific computational and experimental investigations are needed to quantify these effects in a biological context.

Emerging Research Directions and Future Perspectives in Formamide Acetamide Systems

Development of Advanced Computational Models for Complex Systems

The development of sophisticated computational models is revolutionizing our understanding of formamide-acetamide systems. These models are essential for interpreting experimental data and predicting molecular behavior with high accuracy.

Researchers are moving beyond the standard harmonic oscillator model to more advanced approaches like the second-order vibrational perturbation theory (VPT2) to reliably calculate vibrational wavenumbers, particularly for C=O and N-H stretching modes. researchgate.net Test computations on formamide (B127407), acetamide (B32628), and their dimers have shown that anharmonic corrections can be accurately handled by global hybrid or double hybrid functionals. researchgate.net Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is being used to explore the potential energy surfaces of cations and internal rotations, providing insights into their complex dynamics. acs.org

Statistical models such as the Separate Statistical Adiabatic Channel Model (SSACM) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are being employed to analyze dissociation processes. acs.org For instance, SSACM is used for dissociations without a clear saddle point, like NH2 loss in formamide and CH3 and NH2 loss in acetamide ions, while RRKM is applied to reactions with a defined activated complex, such as H and CO loss in the formamide cation. acs.org These advanced models are critical for accurately predicting reaction rates and mechanisms where experimental data is scarce or difficult to obtain.

Exploration of Novel Spectroscopic Techniques for Ultrafast Dynamics

The study of ultrafast dynamics in formamide-acetamide systems is being propelled by the application of novel spectroscopic techniques. These methods allow for real-time observation of molecular motions and transformations on incredibly short timescales.

Time-resolved fluorescence spectroscopy is a key technique used to investigate Stokes' shift dynamics and rotational relaxation in molten mixtures of acetamide with salts like sodium and potassium thiocyanates. researchgate.net These studies reveal the significant impact of the surrounding environment on the relaxation kinetics of these systems. researchgate.net

Another powerful tool is photoelectron photoion coincidence spectroscopy, which, in conjunction with vacuum ultraviolet synchrotron radiation, provides detailed information on the low-energy dissociative photoionization processes of formamide and acetamide. researchgate.net This technique has enabled the re-evaluation of adiabatic ionization energies and the assignment of spectroscopic transitions with the aid of Franck-Condon simulations. researchgate.net

Furthermore, the development of transient two-dimensional infrared (2D-IR) spectroscopy offers the potential to probe conformational dynamics and folding events over a wide temporal range, from picoseconds onwards. uzh.ch While still an emerging field for these specific systems, its application to model peptides highlights its capability to unravel complex structural dynamics. uzh.ch The development of techniques like photoelectrochemical two-dimensional electronic spectroscopy (PEC2DES) also holds promise for directly probing charge separation dynamics in related systems. bist.eu

Elucidation of Reaction Networks in Extreme or Non-Standard Conditions

Investigating the behavior of formamide and acetamide under extreme or non-standard conditions provides crucial insights into their stability, reactivity, and potential roles in environments beyond typical laboratory settings, such as in prebiotic chemistry or high-pressure environments.

High-pressure studies using in-situ synchrotron X-ray diffraction (XRD) and Raman scattering have revealed pressure-induced structural phase transitions in acetamide. rsc.org For example, acetamide undergoes phase transitions at approximately 0.9 GPa and 3.2 GPa. rsc.org These transitions are attributed to the shifting balance between hydrogen bonding and van der Waals forces as pressure increases. rsc.org In comparison, formamide undergoes a solid-state transition at a lower pressure of about 0.5 GPa, which is due to its different crystal structure composed of hydrogen-bonded sheets with weaker van der Waals interactions between them. rsc.org

The synthesis of formamide and acetamide has also been explored under electrosynthetic conditions. A novel method has been developed to produce these amides from CO2 and NH3 at a gas-liquid-solid boundary over a copper catalyst. rsc.org This process opens up new avenues for sustainable chemical synthesis. Furthermore, research into the formation of these amides in interstellar ice analogs, simulating the effects of galactic cosmic radiation, suggests that formamide can be produced from carbon monoxide and ammonia (B1221849) ices, highlighting a potential pathway for its prebiotic synthesis. acs.org The catalytic properties of meteorites under proton irradiation have also been shown to facilitate the synthesis of nucleobases and other prebiotic compounds from formamide, further emphasizing the importance of studying these systems under non-standard conditions. pnas.org

Discovery and Optimization of New Synthetic Pathways

The quest for more efficient, economical, and environmentally friendly methods for synthesizing formamide and acetamide derivatives is an active area of research. These efforts are crucial for both industrial applications and fundamental chemical studies.

A significant development is the electrochemical synthesis of formamide and acetamide from carbon dioxide (CO2) and ammonia (NH3). rsc.orgresearchgate.net This process occurs at a three-phase boundary (gas-liquid-solid) using a copper-based electrocatalyst. researchgate.net While novel, the efficiency of this method, in terms of Faradaic efficiency and partial current density, is still an area for optimization. researchgate.net

Other innovative synthetic routes are also being explored. For instance, a one-pot synthesis of formamide derivatives has been developed using thiamine (B1217682) hydrochloride as a catalyst under solvent-free conditions. researchgate.net Researchers have also investigated the use of tannic acid as a catalyst for synthesizing acetamide derivatives under thermal and microwave irradiation, avoiding the need for a solvent. archivepp.com Additionally, the direct synthesis of formamide from CO2 and H2O has been achieved under mild hydrothermal conditions using nickel-iron nitride heterostructures. acs.org This reaction can also produce acetamide as a byproduct. acs.org Computational studies are also contributing by exploring potential gas-phase reaction mechanisms, such as the reaction of ketene (B1206846) and ammonia to form acetamide in the interstellar medium. researchgate.net

Deeper Understanding of Intermolecular Forces and Their Role in Material Design

A fundamental understanding of the intermolecular forces within formamide-acetamide systems is paramount for designing new materials with tailored properties. These forces, primarily hydrogen bonding and van der Waals interactions, dictate the crystal structure, phase behavior, and ultimately, the material's function. rsc.orgjocpr.com

Computational methods play a crucial role in quantifying these interactions. The overlap model, for example, has been used to derive intermolecular potentials for formamide and acetamide, which have proven comparable to empirical potentials in reproducing crystal structures. rsc.org These models suggest that the repulsive potentials of amides might be more transferable than their atomic charge distributions. rsc.org Polarizable force fields based on classical Drude oscillators are also being developed to better reproduce the dielectric properties of liquid amides. nih.gov These models have successfully replicated the high dielectric constant of liquid N-methyl acetamide by accounting for the significant enhancement of the molecular dipole moment in the liquid phase and the resulting strong hydrogen bonding. nih.gov

Experimental studies under high pressure provide direct evidence of the role of intermolecular forces. In acetamide, the balance between hydrogen bonding and van der Waals forces governs its structural stability, and pressure-induced phase transitions are a result of the disturbance of this balance. rsc.org As pressure increases, the reduction in intermolecular distances leads to enhanced van der Waals forces, causing structural transformations. rsc.org This interplay between different types of intermolecular forces is a key consideration in the rational design of materials based on these fundamental amide structures. core.ac.uk

Q & A

What are the standard methodologies for characterizing the dielectric properties of formamide and acetamide in pure and mixed states?

Level: Basic
Answer:
The dielectric constant is a critical property for understanding solvent behavior and molecular interactions. For formamide and acetamide, dielectric constants can be measured experimentally using impedance spectroscopy or capacitance-based techniques. Molecular dynamics (MD) simulations with force fields like OPLS/AA are also employed to model dielectric behavior. For example, simulations of formamide/water mixtures require parameter adjustments to match experimental dielectric constants (e.g., experimental ε = 110 for formamide vs. simulated ε = 55 in early models) . When designing experiments, ensure calibration against known standards (e.g., pure water at ε = 78) and validate computational parameters using experimental data to avoid systematic errors .

How can researchers resolve contradictions between experimental and simulated dielectric constants in formamide-acetamide mixtures?

Level: Advanced
Answer:
Discrepancies often arise from incomplete force field parameterization. For instance, OPLS/AA parameters initially underestimated formamide’s dielectric constant (simulated ε = 55 vs. experimental ε = 110). To address this:

Refine force fields : Optimize partial charges or Lennard-Jones parameters using ab initio calculations or experimental data .

Cross-validate : Compare multiple properties (e.g., surface tension, density) to ensure holistic accuracy.

Account for hydrogen bonding : Formamide and acetamide exhibit strong intermolecular hydrogen bonding, which requires explicit modeling in simulations .

Replicate experimental conditions : Ensure simulations match temperature, pressure, and concentration (e.g., 35% mol acetamide in water at 298.15 K) .

What experimental design considerations are critical for studying the miscibility of formamide and acetamide with polar solvents?

Level: Basic
Answer:
Key steps include:

  • Phase behavior analysis : Use turbidity measurements or visual inspection to detect phase separation in binary mixtures.
  • Dielectric constant correlation : Monitor ε to identify anomalies (e.g., non-linear trends in water/acetamide mixtures) .
  • Control variables : Maintain precise temperature (±0.1 K) and pressure conditions to avoid confounding results.
  • Instrument calibration : Validate equipment (e.g., impedance analyzers) using reference solvents like methanol or ethanol .

How can researchers address anomalous dielectric behavior in acetamide-water mixtures at specific concentrations?

Level: Advanced
Answer:
At 35% mol acetamide, dielectric constants peak anomalously (ε = 74 vs. ε = 78 for pure water). To investigate:

Structural analysis : Use FTIR or NMR to study hydrogen-bonding networks and molecular clustering.

MD simulations : Apply updated force fields to model dipole-dipole interactions and cluster formation.

Thermodynamic profiling : Calculate Gibbs free energy changes to assess stability of molecular aggregates .

Comparative studies : Benchmark against other polar mixtures (e.g., water/methanol) to isolate acetamide-specific effects .

What are the best practices for validating analytical methods detecting formamide and acetamide in ambient air?

Level: Advanced
Answer:
Ambient detection (e.g., via PTR-MS) requires:

  • Isotopic correction : Address interferences (e.g., 13C isotopes from acetone contributing to acetamide’s m/z 60 signal, requiring ~15–20% correction) .
  • Cross-validation : Use GC-MS or HPLC to confirm peak assignments.
  • Blank controls : Account for background signals in complex matrices.
  • Calibration curves : Prepare standards at environmentally relevant concentrations (e.g., ppt to ppb levels) .

How should researchers formulate hypothesis-driven questions for studying formamide and acetamide’s reactivity?

Level: Basic
Answer:
Follow the FINERMAPS framework:

  • Feasible : Ensure access to instrumentation (e.g., spectrometers, chromatographs).
  • Novel : Focus on understudied areas (e.g., catalytic decomposition pathways).
  • Ethical : Adhere to safety protocols for handling corrosive/toxic compounds.
  • Relevant : Align with broader goals (e.g., environmental fate of amides).
  • Manageable : Limit scope (e.g., “How does temperature affect acetamide hydrolysis kinetics?”) .

What statistical approaches are recommended for analyzing contradictions in published data on formamide-acetamide systems?

Level: Advanced
Answer:

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers.

Sensitivity analysis : Test how parameter variations (e.g., force field choices) impact simulation outcomes.

Error propagation : Quantify uncertainties in experimental measurements (e.g., ±5% in dielectric constant readings) .

Bayesian inference : Model probabilistic relationships between variables (e.g., concentration vs. ε) .

How can researchers ensure reproducibility in molecular dynamics studies of formamide and acetamide?

Level: Advanced
Answer:

  • Document force fields : Specify partial charges, bond lengths, and angle parameters (e.g., OPLS/AA with modified acetamide charges) .
  • Share simulation scripts : Use platforms like GitHub to publish input files and workflows.
  • Validate with experimental data : Compare simulated properties (e.g., density, diffusion coefficients) to literature values .
  • Report computational details : Include thermostat/barostat settings, equilibration times, and trajectory analysis methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.